molecular formula C22H28N2O3 B2459141 N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351584-60-5

N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No.: B2459141
CAS No.: 1351584-60-5
M. Wt: 368.477
InChI Key: DKLHWYHJHNPQOH-UHFFFAOYSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by its unique adamantane structure. Adamantane, a diamondoid, provides the compound with a rigid, three-dimensional framework, which is often utilized in medicinal chemistry for its stability and ability to interact with biological targets. The compound also features a morpholine ring, a benzyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multiple steps:

  • Formation of Adamantane Derivative: : The synthesis begins with the functionalization of adamantane. Adamantane can be brominated to form 1-bromoadamantane, which is then reacted with a suitable nucleophile to introduce the desired functional group at the 1-position.

  • Morpholine Ring Formation: : The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine. This step often requires acidic or basic conditions to facilitate the ring closure.

  • Coupling Reactions: : The adamantane derivative is then coupled with the morpholine ring structure. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

  • Introduction of Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the morpholine ring.

    Substitution: Various substituted adamantane and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development. It can be used to study the effects of adamantane derivatives on biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Adamantane derivatives are known for their antiviral and neuroprotective activities, and this compound could be investigated for similar applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug that shares the adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

Uniqueness

N-((3s,5s,7s)-adamantan-1-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is unique due to the combination of its adamantane core with a morpholine ring and benzyl group. This combination provides a distinct set of chemical and biological properties that are not found in the simpler adamantane derivatives listed above.

Properties

IUPAC Name

N-(1-adamantyl)-4-benzyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-20-14-27-13-19(24(20)12-15-4-2-1-3-5-15)21(26)23-22-9-16-6-17(10-22)8-18(7-16)11-22/h1-5,16-19H,6-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLHWYHJHNPQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4COCC(=O)N4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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